2-Hydroxyfebuxostat
Overview
Description
2-Hydroxyfebuxostat, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Research
- Celecoxib in Parkinson's Disease Models : Research highlighted the neuroprotective effects of celecoxib, a selective cyclooxygenase-2 inhibitor, in models of Parkinson's Disease. The study found that celecoxib rescued cells from 6-OHDA- and paraquat-induced toxicity and led to the upregulation of anti-inflammatory and antioxidant genes, which could be relevant for compounds like 2-Hydroxyfebuxostat in similar contexts (Dassati et al., 2020).
Metabolic and Cardiovascular Research
- HCA2 and Intestinal Homeostasis : Hydroxycarboxylic acid receptor 2 (HCA2) plays a crucial role in sensing metabolism intermediates and regulating anti-inflammatory effects in tissues. This receptor could be a therapeutic target for inflammation-associated diseases, which might be relevant when considering the effects of compounds like this compound (Li et al., 2021).
Cancer Research
- Doxorubicin Targeting in Cancer Therapy : A study on somatostatin receptor 2 (SSTR2) over-expressed tumors explored active targeting using octreotide-modified HPMA copolymer-doxorubicin conjugates. Such receptor-targeted approaches could be relevant for this compound in cancer research (He et al., 2016).
Diabetes and Insulin Resistance Research
- 2-Hydroxybutyric Acid in Insulin Resistance : A review focused on 2-hydroxybutyric acid (2HB), a metabolite related to insulin resistance. The progression of insulin resistance is related to increasing levels of 2HB, which might provide insights into the metabolic effects of compounds like this compound (Sousa et al., 2021).
Mechanism of Action
Target of Action
2-Hydroxyfebuxostat, like its parent compound Febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolic pathway that leads to the production of uric acid, a substance that can crystallize and cause gout when present in high concentrations .
Mode of Action
This compound acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, this compound disrupts the final steps of this pathway, preventing the conversion of hypoxanthine and xanthine into uric acid . This results in lower uric acid levels and an increase in the levels of hypoxanthine and xanthine .
Pharmacokinetics
Febuxostat has an oral bioavailability of about 85%, and it follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 5-8 hours . It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage excreted unchanged in the urine .
Result of Action
The primary result of this compound’s action is a significant reduction in serum uric acid levels . This can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the deposition of uric acid crystals in joints .
Biochemical Analysis
Biochemical Properties
2-Hydroxyfebuxostat interacts with various enzymes and proteins in biochemical reactions . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); this compound acyl glucuronides are cleared by the kidney
Cellular Effects
It is known that febuxostat, from which this compound is derived, can reduce endoplasmic reticulum stress in renal tubular cells
Molecular Mechanism
It is known that febuxostat inhibits xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition reduces the production of uric acid, thereby helping to manage conditions like gout and hyperuricemia .
Temporal Effects in Laboratory Settings
Febuxostat, the parent compound, has been shown to have a terminal half-life of 9.4 ± 4.9 hours in healthy subjects
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Febuxostat has been shown to have renoprotective effects in hyperuricemic patients with chronic kidney disease
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of febuxostat. It is metabolized by oxidation and acyl glucuronidation, and the metabolites are excreted by the kidneys .
Transport and Distribution
Febuxostat is known to be rapidly absorbed with an oral availability of about 85%
Properties
IUPAC Name |
2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDWBJYRJGZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-47-2 | |
Record name | 2-Hydroxyfebuxostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYFEBUXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.